N-(1-cyclohexylpiperidin-4-yl)-3,5-dimethylbenzamide
Description
N-(1-cyclohexylpiperidin-4-yl)-3,5-dimethylbenzamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds with piperidine moiety are widely used in the pharmaceutical industry due to their diverse biological activities .
Properties
IUPAC Name |
N-(1-cyclohexylpiperidin-4-yl)-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-15-12-16(2)14-17(13-15)20(23)21-18-8-10-22(11-9-18)19-6-4-3-5-7-19/h12-14,18-19H,3-11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORBSVGXJANLHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2CCN(CC2)C3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-cyclohexylpiperidin-4-yl)-3,5-dimethylbenzamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through various methods such as reductive amination, where an amine reacts with an aldehyde or ketone followed by reduction of the imine intermediate.
Cyclohexylation: The piperidine ring is then functionalized with a cyclohexyl group. This can be done through nucleophilic substitution reactions.
Benzamide formation: Finally, the compound is formed by reacting the cyclohexylpiperidine derivative with 3,5-dimethylbenzoyl chloride under basic conditions.
Chemical Reactions Analysis
N-(1-cyclohexylpiperidin-4-yl)-3,5-dimethylbenzamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-(1-cyclohexylpiperidin-4-yl)-3,5-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-cyclohexylpiperidin-4-yl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(1-cyclohexylpiperidin-4-yl)-3,5-dimethylbenzamide can be compared with other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits anticancer and anti-inflammatory activities.
Matrine: Known for its antiviral and anticancer properties.
Berberine: Used for its antimicrobial and anti-inflammatory effects.
This compound is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
